molecular formula C16H26N2O2 B11815221 2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine

2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine

Cat. No.: B11815221
M. Wt: 278.39 g/mol
InChI Key: MICPJGHFZAGIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine is a chemical compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 3-methylpiperidine.

    Formation of Intermediate: The aldehyde group of 3,5-dimethoxybenzaldehyde is reacted with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine
  • 2-(3,5-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine
  • 2-(3,5-Dimethoxyphenyl)-2-(3-ethylpiperidin-1-yl)ethanamine

Uniqueness

2-(3,5-Dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine is unique due to its specific substitution pattern on the aromatic ring and the piperidine moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)ethanamine

InChI

InChI=1S/C16H26N2O2/c1-12-5-4-6-18(11-12)16(10-17)13-7-14(19-2)9-15(8-13)20-3/h7-9,12,16H,4-6,10-11,17H2,1-3H3

InChI Key

MICPJGHFZAGIHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(CN)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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